7-Chloro-2,3-dihydro-1-benzofuran-3-amine
Description
The Benzofuran (B130515) Heterocyclic Scaffold: Biological Relevance and Medicinal Chemistry Significance
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. nih.govnih.gov This heterocyclic system, consisting of a fused benzene (B151609) and furan (B31954) ring, is associated with a vast array of pharmacological properties. bohrium.comuq.edu.ausunderland.ac.uk The significance of the benzofuran moiety stems from its ability to interact with a wide range of biological targets, leading to diverse therapeutic effects.
Research has extensively documented the following activities of benzofuran derivatives:
Antimicrobial and Antifungal: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi. nih.govbohrium.com
Anticancer: Certain compounds containing the benzofuran nucleus exhibit significant antitumor properties. nih.gov
Anti-inflammatory: The scaffold is a key component in molecules designed to have anti-inflammatory effects. bohrium.com
Antiviral: Benzofuran derivatives have been investigated for their potential as antiviral agents. bohrium.com
Antioxidant: The antioxidant potential of both natural and synthetic benzofurans is a subject of ongoing research. scispace.com
Enzyme Inhibition: They are known to inhibit various enzymes, playing a role in cellular processes. nih.govbohrium.com
The versatility of the benzofuran ring allows for structural modifications, enabling medicinal chemists to fine-tune the pharmacological profile of derivatives to enhance potency and selectivity for specific biological targets. scilit.com This structural adaptability has cemented the benzofuran scaffold as an attractive starting point for drug discovery and development. uq.edu.ausunderland.ac.uk
Contextualizing 7-Chloro-2,3-dihydro-1-benzofuran-3-amine within the Dihydrobenzofuran Chemical Space
The "chemical space" refers to the vast ensemble of all possible small organic molecules. nih.gov Within this space, the 2,3-dihydrobenzofuran (B1216630) scaffold represents a specific and biologically relevant region. nih.gov Unlike the fully aromatic benzofuran, the 2,3-dihydrobenzofuran (also known as a coumaran) has a saturated five-membered ring, which imparts a three-dimensional character to the molecule. This structural feature is often crucial for specific interactions with biological macromolecules.
This compound occupies a distinct point in this dihydrobenzofuran chemical space, defined by its specific substitution pattern:
2,3-Dihydrobenzofuran Core: Provides the fundamental three-dimensional framework. This scaffold is recognized as a "privileged structure" used to design inhibitors for targets like microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, which is involved in inflammation and cancer. nih.gov
7-Chloro Group: The chlorine atom, an electron-withdrawing group, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The position of substituents on the benzofuran ring is known to affect biological activity. nih.gov
3-Amine Group: The primary amine group at the chiral center introduces a basic site capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition and binding to biological targets. Its position on the dihydrofuran ring is a key feature in the design of compounds like GPR119 agonists. nih.gov
This combination of features makes this compound a specific and valuable intermediate in the synthesis of targeted therapeutic agents.
Evolution of Research Interests in Dihydrobenzofuran Amine Derivatives
Interest in dihydrobenzofuran derivatives has grown steadily due to their presence in biologically active natural products and their potential as pharmaceutical agents. researchgate.net The research has evolved from the isolation and study of natural products to the rational design and synthesis of novel derivatives with tailored properties.
Early research often focused on the synthesis of the core dihydrobenzofuran ring system itself. researchgate.net Over time, the focus has shifted towards the synthesis of functionally substituted derivatives, particularly those bearing amine groups, due to their potential for enhanced biological activity. The introduction of an amine group, as seen in this compound, provides a handle for further chemical modification and is often a key pharmacophoric element.
Recent research highlights the application of dihydrobenzofuran amine derivatives in targeting specific diseases. For instance, they have been explored as:
GPR119 Agonists: For the potential treatment of type 2 diabetes. nih.gov
mPGES-1 Inhibitors: As potential anti-inflammatory and anticancer agents. nih.gov
Neuroprotective Agents: The broader benzofuran scaffold is being explored for developing multi-target drugs for conditions like Alzheimer's disease. nih.gov
The development of advanced synthetic methodologies has enabled chemists to create libraries of these compounds with diverse substitution patterns and stereochemistries. researchgate.net This allows for systematic structure-activity relationship (SAR) studies to optimize compounds for specific therapeutic targets, marking a shift towards more precise and target-oriented drug design within this chemical class.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNUJABIUFDNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Total Synthesis Strategies for 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine
Enantioselective Synthesis of (R)- and (S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine
The stereocenter at the C3 position of the dihydrobenzofuran ring necessitates the use of asymmetric synthesis to obtain the individual enantiomers in high purity. Key strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral amines like 7-Chloro-2,3-dihydro-1-benzofuran-3-amine, chiral auxiliaries such as those derived from amino alcohols (e.g., oxazolidinones) or sulfinamides can be employed. wikipedia.orgtcichemicals.com
A general approach involves the attachment of a chiral auxiliary to a precursor of the amine. For instance, a prochiral ketone precursor to the target amine could be reacted with a chiral auxiliary to form a chiral enamine or imine. Subsequent diastereoselective reduction or amination would then install the desired stereochemistry at the C3 position. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
Table 1: Common Chiral Auxiliaries for Asymmetric Amine Synthesis
| Chiral Auxiliary | Typical Application | Cleavage Conditions |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis |
| Oppolzer's Camphorsultam | Asymmetric alkylation, Michael additions | Reductive or hydrolytic cleavage |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Acidic hydrolysis |
| Ellman's Sulfinamide | Asymmetric synthesis of amines from imines | Mild acid treatment |
While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented in readily available literature, the principles of these methodologies are broadly applicable to this target molecule.
Asymmetric Catalysis in Dihydrobenzofuran Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic systems have been developed for the asymmetric synthesis of dihydrobenzofurans and related heterocyclic compounds.
One relevant approach is the catalytic asymmetric [4+1] cyclization of benzofuran-derived azadienes with suitable partners, which can construct the chiral dihydrobenzofuran core with high enantioselectivity. acs.orgresearchgate.net Chiral guanidine (B92328) catalysts have been shown to be effective in such transformations. acs.org Another strategy involves the asymmetric protonation of catalytically generated prochiral enamines using chiral Brønsted acids to synthesize chiral vicinal chloroamines. nih.gov
Recent reviews highlight a variety of catalytic systems for benzofuran (B130515) synthesis, including those based on copper, palladium, and ruthenium, which can be adapted for asymmetric variants. nih.gov For instance, a copper-catalyzed reaction of 2-imino-substituted phenols has been developed for the synthesis of enantiomerically enriched 2,3-dihydrobenzofurans. nih.gov
Table 2: Examples of Asymmetric Catalysis for Dihydrobenzofuran Synthesis (General)
| Catalyst System | Reaction Type | Key Features |
| Chiral Guanidine | [4+1] Cyclization | High diastereoselectivity and good enantioselectivity for spirooxindole frameworks. acs.orgresearchgate.net |
| Chiral Brønsted Acid | Asymmetric Protonation | Enantioselective synthesis of vicinal chloroamines. nih.gov |
| Copper/BOX Complex | Reaction of 2-imino-phenols | Synthesis of enantiomerically enriched 2,3-dihydrobenzofurans. nih.gov |
Racemic Resolution and Enantiomeric Separation Techniques for Benzofuran Amines
When a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. libretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
Commonly used chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another powerful technique for enantiomeric separation is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation.
Strategic Disconnections and Reaction Pathways for the this compound Core
The synthesis of the target molecule can be approached by retrosynthetically disconnecting the core structure to identify key starting materials and reaction pathways.
Regioselective Chlorination Methodologies
The introduction of the chlorine atom at the C7 position of the benzofuran ring is a key synthetic challenge that requires high regioselectivity. Direct electrophilic chlorination of the 2,3-dihydro-1-benzofuran core can lead to a mixture of isomers. Therefore, regioselective methods are crucial.
One strategy involves starting with a pre-functionalized benzene (B151609) ring where the chlorine atom is already in the desired position. For example, starting from a 2-chloro-6-hydroxyphenol derivative would ensure the correct positioning of the chlorine atom in the final product.
Alternatively, directed ortho-metalation (DoM) can be employed on a suitably protected 2,3-dihydro-1-benzofuran derivative. A directing group on the aromatic ring can guide a metalating agent (e.g., an organolithium reagent) to the C7 position, which can then be quenched with an electrophilic chlorine source.
Formation of the Dihydrofuran Ring System
The construction of the dihydrofuran ring is a pivotal step in the synthesis. Several strategies can be employed for this transformation.
One common approach is the intramolecular cyclization of a suitable precursor. For instance, an ortho-alkenylphenol or an ortho-allylphenol can undergo cyclization to form the dihydrobenzofuran ring. organic-chemistry.org Palladium-catalyzed intramolecular O-arylation of an alcohol onto an adjacent aryl halide is another powerful method.
A tandem cyclization reaction involving ortho-hydroxy α-aminosulfones has been reported for the synthesis of various 3-aminobenzofuran derivatives, including those with chloro substituents. nih.gov This DMAP-mediated reaction proceeds under mild conditions and offers a versatile route to the desired core structure. nih.gov
Another strategy involves the rearrangement and subsequent transformation of 2-hydroxychalcones, which can lead to the formation of 2,3-dihydrobenzofurans.
Table 3: Key Synthetic Strategies for the Dihydrofuran Ring
| Strategy | Precursor Type | Key Reagents/Conditions |
| Intramolecular Cyclization | o-alkenylphenol / o-allylphenol | Acid or metal catalysis |
| Palladium-catalyzed O-arylation | o-halophenol with a side-chain alcohol | Palladium catalyst, base |
| Tandem Cyclization | ortho-hydroxy α-aminosulfone | DMAP |
| Chalcone (B49325) Rearrangement | 2-hydroxychalcone | Acid or base catalysis |
Introduction of the Amine Moiety
The strategic placement of the amine group at the C-3 position of the 7-chloro-2,3-dihydro-1-benzofuran scaffold is a critical step in its synthesis. Various methodologies have been developed to achieve this transformation, often starting from a corresponding ketone or alcohol precursor.
One common approach involves the reductive amination of a ketone intermediate, 7-chloro-2,3-dihydro-1-benzofuran-3-one. This two-step, one-pot process typically involves the initial formation of an imine or enamine by reacting the ketone with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction using agents like sodium borohydride (B1222165) or sodium cyanoborohydride.
Another significant route is the conversion of a 3-hydroxy group into the desired amine. This can be accomplished through a Mitsunobu reaction, where the alcohol is treated with an amine nucleophile (e.g., phthalimide, which can be later deprotected) in the presence of triphenylphosphine (B44618) and an azodicarboxylate. Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction to the primary amine.
A recently developed route provides access to 3-amino-2,3-dihydrobenzofurans from chalcone intermediates. This multi-step process includes an acid-catalyzed aldol condensation, a Corey-Bakshi-Shibata reduction, and a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols. The final step is a one-pot, microwave-assisted, acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution to yield the desired 3-amino-2,3-dihydrobenzofurans. nih.gov
Green Chemistry Principles in this compound Synthesis
In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to enhance sustainability. jetir.orgnih.gov These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. Mechanochemistry, where mechanical energy initiates reactions, is a prime example. nih.gov For the synthesis of benzofuran precursors, cyclodehydration reactions can be performed under solvent-free conditions using reagents like trimethylsilyl (B98337) polyphosphate (PPSE) with microwave assistance, offering good to excellent yields in short reaction times. beilstein-journals.org This approach not only reduces solvent waste but also simplifies purification processes.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. researchgate.net This technology has been successfully applied to various steps in the synthesis of benzofuran derivatives. kcl.ac.uknih.gov For instance, the synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives from chalcones utilizes microwave assistance to rapidly generate analogues. nih.gov The final cyclization step, involving an epoxide opening and intramolecular substitution, is completed efficiently in a one-pot, microwave-assisted procedure. nih.gov Similarly, the ring closure of 4-thioamido alcohols to form related heterocyclic structures is significantly expedited under microwave irradiation. beilstein-journals.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours researchgate.net |
| Energy Consumption | High | Low nih.gov |
| Yields | Often lower | Generally higher researchgate.net |
| Side Reactions | More prevalent | Minimized nih.gov |
| Reaction Conditions | Often harsh | Milder |
Synthesis of Novel Analogues and Derivatives of this compound
The this compound core serves as a versatile scaffold for the synthesis of a wide array of novel analogues and derivatives. lookchem.comlookchem.com These modifications are often pursued to explore structure-activity relationships (SAR) for potential therapeutic applications, such as anticancer agents. nih.gov
Derivatization can occur at several positions:
The Amine Group (C-3): The primary amine can be readily converted into a variety of functional groups, including amides, sulfonamides, and secondary or tertiary amines, through reactions with acyl chlorides, sulfonyl chlorides, and alkyl halides, respectively.
The Benzene Ring: Further substitutions can be introduced onto the aromatic ring, although the existing chlorine atom at C-7 directs the position of subsequent electrophilic aromatic substitutions.
The Dihydrofuran Ring: Modifications to the dihydrofuran ring are less common but can be achieved through more complex synthetic routes, potentially altering the stereochemistry or introducing substituents at C-2.
The synthesis of new benzofuran derivatives often involves multi-step reaction sequences. For example, starting from 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, a series of transformations including amidation, bromination, and reduction can lead to a diverse library of compounds. nih.gov Another strategy involves the Claisen-Schmidt reaction of a benzofuran-ethanone with various aromatic aldehydes to produce benzofuran-substituted chalcone derivatives. researchgate.net
Table 2: Examples of Synthesized Benzofuran Derivatives and Precursors
| Starting Material/Core Structure | Reagents/Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|
| This compound | Acyl Halides | N-Acyl derivatives | General knowledge |
| 2-(1-alkynyl)phenols and aryl iodides | Sonogashira/Cacchi type coupling | 2,3-disubstituted benzo[b]furans | nih.gov |
| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Bromination, Amidation | Halogenated and amide derivatives | nih.gov |
| 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) and aromatic aldehydes | Claisen-Schmidt reaction | Chalcone derivatives | researchgate.net |
These synthetic efforts highlight the chemical tractability of the benzofuran scaffold and its potential for generating diverse molecular architectures for further investigation. lookchem.comlookchem.com
Medicinal Chemistry and Rational Drug Design Approaches for 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine Derivatives
Optimization of the 7-Chloro-2,3-dihydro-1-benzofuran-3-amine Scaffold as a Drug Lead
The 2,3-dihydro-1-benzofuran core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This versatility makes the this compound scaffold an attractive starting point, or "drug lead," for optimization campaigns. The process of lead optimization aims to enhance the potency, selectivity, and pharmacokinetic profile of the initial compound.
Researchers have successfully utilized the dihydrobenzofuran scaffold to develop potent and selective agonists for specific biological targets, such as the cannabinoid receptor 2 (CB2). In these efforts, the dihydrobenzofuran ring system was designed to mimic the structure of other known active compounds, with modifications intended to improve drug-like properties such as bioavailability nih.gov. The optimization process often involves synthesizing a library of derivatives where different parts of the molecule are systematically altered to identify modifications that improve the desired therapeutic effects while minimizing off-target activity. The presence of the chlorine atom at the 7-position and the amine at the 3-position on the lead compound provide key vectors for such chemical modifications evitachem.com.
Systematic Structure-Activity Relationship (SAR) Elucidation of Substituted 2,3-Dihydro-1-benzofuran-3-amines
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For the 2,3-dihydro-1-benzofuran-3-amine scaffold, this involves investigating how substitutions on the benzene (B151609) ring and modifications to the amine group affect the compound's interaction with its biological target.
Effects of Substituent Variations on the Benzene Ring
The benzene ring of the this compound scaffold offers multiple positions (C4, C5, C6) for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The nature and position of these substituents can profoundly influence the molecule's reactivity and biological activity.
Research on halogenated benzofuran (B130515) derivatives has shown that the position of the halogen atom is a critical determinant of biological activity. The introduction of different substituents at various positions can lead to significant changes in potency. For example, in the development of antibacterial quinolones, a related class of compounds, substitutions on the fused benzene ring were critical for activity.
The following table illustrates hypothetical SAR data based on common substituent effects, demonstrating how variations could impact biological activity.
| Position of Substitution | Substituent (R) | Electronic Effect | Predicted Impact on Activity |
| C5 | -OCH3 (Methoxy) | Electron-Donating | May increase binding affinity through hydrogen bond acceptance. |
| C5 | -NO2 (Nitro) | Strong Electron-Withdrawing | May decrease activity due to excessive reduction of electron density. |
| C6 | -F (Fluoro) | Electron-Withdrawing | Can enhance metabolic stability and binding interactions. |
| C6 | -CH3 (Methyl) | Electron-Donating | May improve lipophilicity and van der Waals interactions. |
Modifications and Isosteric Replacements at the Amine Functionality
The primary amine at the C3 position is a critical functional group, often involved in key hydrogen bonding interactions with biological targets. It also serves as a key handle for chemical modification.
Modifications often involve converting the primary amine into a secondary or tertiary amine, or into an amide. For instance, coupling the amine with various carboxylic acids to form amides is a common strategy. This transformation can alter the compound's polarity, lipophilicity, and hydrogen bonding capability, which can significantly impact its pharmacological profile nih.gov.
Isosteric replacement is a strategy used to swap one functional group for another with similar size, shape, and electronic properties to improve a compound's characteristics without losing its desired biological activity. The primary amine of this compound can be replaced by various bioisosteres to enhance metabolic stability or modify basicity.
| Original Group | Isosteric Replacement | Rationale for Replacement |
| Primary Amine (-NH2) | Hydroxylamine (-NHOH) | Alters hydrogen bonding and electronic properties. |
| Primary Amine (-NH2) | Trifluoroethylamine (-NHCH2CF3) | The trifluoromethyl group mimics a carbonyl, can enhance metabolic stability, and decreases the basicity of the amine nih.gov. |
| Amide (from amine) | 1,2,4-Oxadiazole | A heterocyclic ring that can act as a metabolically stable mimic of an amide bond, improving pharmacokinetic properties. |
| Amide (from amine) | 3-Aminooxetane | A non-hydrolyzable amide isostere that can increase metabolic stability while retaining potency nih.gov. |
Stereochemical Impact on Pharmacological Potency and Selectivity
The carbon atom at the C3 position of the 2,3-dihydro-1-benzofuran-3-amine scaffold is a chiral center. This means the molecule exists as two non-superimposable mirror images, known as enantiomers: (S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine and (R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine achemblock.com.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities. Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer. One enantiomer may be significantly more potent or selective for the target, while the other may be less active, inactive, or even contribute to off-target effects.
For example, in the development of benzothiadiazine-derived modulators, it was found that the compound existed as two rapidly racemizing enantiomers, with only one being responsible for the pharmacological activity nih.gov. Therefore, a critical step in the drug design process for derivatives of this compound is the separation of the enantiomers and the evaluation of their individual pharmacological profiles to identify the eutomer (the more active enantiomer).
Prodrug Strategies and Targeted Delivery of this compound Analogues
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. Prodrug strategies are often employed to overcome pharmaceutical challenges such as poor solubility, low membrane permeability, or rapid first-pass metabolism nih.gov. The primary amine of this compound is an ideal functional group for the application of various prodrug approaches.
One common strategy is N-acylation , where the amine is converted to an amide. While amides are generally stable, specific types can be designed to be cleaved by enzymes in the body researchgate.net. For example, linking an amino acid to the parent amine can create a prodrug that is a substrate for peptidases or specific transporters like PEPT1 nih.govresearchgate.net.
Another approach involves creating (acyloxy)alkyl carbamates . These tripartite prodrugs are designed for controlled release. Enzymatic cleavage of a distal ester group initiates a cascade of chemical reactions that ultimately liberates the parent amine researchgate.net. Similarly, the dihydropyridine-pyridinium salt system is a redox-based approach designed to improve brain penetration. The lipophilic dihydropyridine prodrug crosses the blood-brain barrier, where it is oxidized to a charged pyridinium salt, trapping the drug in the central nervous system before it is cleaved to release the active amine nih.gov.
Targeted delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing systemic side effects. For derivatives of this compound, this could be achieved by conjugating the molecule to a targeting moiety. For example, if the therapeutic target is a specific type of cancer cell, the drug could be linked to an antibody or ligand that binds to a receptor overexpressed on those cells. The amine functionality provides a convenient point of attachment for such conjugation strategies.
Comprehensive Biological Evaluation and Pharmacological Profiling of 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine Derivatives
In Vitro Assays for Target Engagement and Functional Activity
The initial phase of pharmacological profiling involves a series of in vitro assays designed to determine the direct molecular interactions and functional cellular effects of the synthesized compounds. These assays are crucial for establishing target engagement, potency, and selectivity.
Enzyme Inhibition Kinetics (e.g., Cyclooxygenase Isoforms)
Derivatives of the benzofuran (B130515) scaffold have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov The inhibitory activity of these compounds against COX-1 and COX-2 isoforms is a critical determinant of their potential therapeutic efficacy and side-effect profile. While specific kinetic data for 7-Chloro-2,3-dihydro-1-benzofuran-3-amine derivatives are not extensively detailed in publicly available literature, studies on structurally related fluorinated benzofuran and dihydrobenzofuran compounds provide insight into the potential of this chemical class.
In vitro assays measuring the production of prostaglandin (B15479496) E2 (PGE2) are commonly used to determine the inhibitory potency (IC50) of compounds against COX-1 and COX-2. For instance, in assays using HEK-293 cells overexpressing human COX-1 or lipopolysaccharide (LPS)-stimulated macrophages to induce COX-2, various benzofuran derivatives have demonstrated inhibitory activity. researchgate.net Three novel synthesized benzofuran compounds, in particular, have been shown to significantly inhibit cyclooxygenase activity. researchgate.net
Table 1: Cyclooxygenase Inhibition by Representative Benzofuran Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Fluorinated Benzofuran Derivative 1 | COX-1 | 8.7 |
| Fluorinated Benzofuran Derivative 2 | COX-2 | 1.1 |
| Fluorinated Dihydrobenzofuran Derivative 3 | COX-2 | 5.2 |
Note: Data is illustrative of the benzofuran class and not specific to this compound derivatives. Data derived from studies on related fluorinated benzofuran compounds.
The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The structural features of the 2,3-dihydro-1-benzofuran core can be modified to optimize this selectivity.
Receptor Agonism/Antagonism Studies (e.g., Cannabinoid Receptor 2)
A significant area of investigation for 2,3-dihydro-1-benzofuran derivatives has been their interaction with cannabinoid receptors, particularly the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune tissues and is an attractive therapeutic target for inflammatory and neuropathic pain conditions, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. nih.govnih.gov
A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. nih.govumt.edu Radioligand binding assays, using membranes from cells expressing human CB1 or CB2 receptors, are employed to determine the binding affinity (Ki) of these compounds. Functional activity is subsequently assessed using γ-[³⁵S]GTP binding assays, which measure G-protein activation upon agonist binding, providing values for efficacy (Emax) and potency (EC50). nih.gov
Several lead compounds from this series have demonstrated high affinity and selectivity for the CB2 receptor. nih.gov For instance, the S-enantiomer of one of the most selective compounds, designated MDA104, was identified as the active enantiomer. nih.gov
Table 2: Cannabinoid Receptor Binding Affinity and Functional Activity of 2,3-Dihydro-1-benzofuran Derivatives
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) | CB2 Emax (%) |
|---|---|---|---|---|
| MDA7 | >1000 | 15.2 | >65 | 95 |
| MDA104 (S-enantiomer of MDA7) | >1000 | 8.5 | >117 | 100 |
| MDA42 | 250 | 1.8 | 139 | 105 |
| MDA39 | >1000 | 2.5 | >400 | 98 |
Source: Data synthesized from studies on potent selective CB2 agonists from the 2,3-dihydro-1-benzofuran class. nih.govumt.edu
These results highlight the potential of the 2,3-dihydro-1-benzofuran scaffold to yield highly potent and selective CB2 agonists.
Cellular Assays for Efficacy and Selectivity
To bridge the gap between molecular target interaction and physiological response, cellular assays are employed. These assays assess the ability of compounds to modulate cellular functions relevant to their therapeutic targets. For anti-inflammatory drug discovery, assays using immune cells like macrophages (e.g., RAW 264.7 cell line) are particularly relevant.
Upon stimulation with agents like LPS, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). The ability of test compounds to inhibit the production of these mediators serves as a measure of their cellular anti-inflammatory efficacy. For example, a benzofuran-piperazine hybrid compound, 5d , demonstrated a significant inhibitory effect on the generation of NO in LPS-stimulated RAW 264.7 cells, with an IC50 value of 52.23 µM, while exhibiting low cytotoxicity. mdpi.comnih.gov Similarly, a novel benzofuran derivative, DK-1014 , showed notable inhibitory activity on the production of both IL-6 and NO. researchgate.net
Table 3: Inhibition of Inflammatory Mediators in Cellular Assays by Benzofuran Derivatives
| Compound | Cell Line | Mediator Inhibited | IC50 (µM) |
|---|---|---|---|
| Compound 5d (Benzofuran-piperazine hybrid) | RAW 264.7 | Nitric Oxide (NO) | 52.23 |
| DK-1014 (2-arylbenzofuran analogue) | RAW 264.7 | Interleukin-6 (IL-6) | Data not specified |
| DK-1014 (2-arylbenzofuran analogue) | RAW 264.7 | Nitric Oxide (NO) | Data not specified |
Source: Data from studies on the cellular anti-inflammatory effects of benzofuran derivatives. mdpi.comnih.govresearchgate.net
These cellular assays are vital for selecting compounds with promising activity for further evaluation in more complex in vivo models.
In Vivo Pharmacological Assessment in Preclinical Disease Models
Following successful in vitro characterization, lead compounds are advanced to in vivo studies using animal models of disease to evaluate their pharmacological effects in a whole-organism context.
Evaluation of Antinociceptive Activity (e.g., Neuropathic Pain)
The strong CB2 receptor agonism exhibited by certain 2,3-dihydro-1-benzofuran derivatives makes them promising candidates for the treatment of neuropathic pain. nih.gov Preclinical models, such as the chronic constriction injury (CCI) model in rodents, are used to induce a neuropathic pain state characterized by tactile allodynia (pain in response to a non-painful stimulus). nih.gov
The antinociceptive activity is typically assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments. nih.gov An increase in the paw withdrawal threshold indicates an analgesic effect. Studies have shown that selective CB2 agonists can produce significant antiallodynic effects in such models. nih.gov
Within the 2,3-dihydro-1-benzofuran series, compound MDA42 , which was identified as a highly potent CB2 agonist in vitro, was subsequently tested in a model of neuropathic pain. nih.gov The compound exhibited significant antinociceptive activity, demonstrating the translation of its in vitro potency to in vivo efficacy. nih.gov
Table 4: Antinociceptive Activity of a Representative 2,3-Dihydro-1-benzofuran Derivative in a Neuropathic Pain Model
| Compound | Animal Model | Assessment Method | Outcome |
|---|---|---|---|
| MDA42 | Chronic Constriction Injury (Rat) | von Frey Filaments | Exhibited significant activity, comparable to the reference compound MDA7. |
Source: Findings reported for potent CB2 agonists from the 2,3-dihydro-1-benzofuran class. nih.gov
These findings support the therapeutic potential of this compound class for managing difficult-to-treat neuropathic pain states.
Assessment of Anti-inflammatory Efficacy
The anti-inflammatory potential of 2,3-dihydro-1-benzofuran derivatives is commonly evaluated in the carrageenan-induced paw edema model in rats. This model assesses acute inflammation, where the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). nih.govresearchgate.net The efficacy of a test compound is determined by its ability to reduce the volume of paw edema compared to a control group.
Several studies on 2,3-dihydrobenzofuran (B1216630) derivatives have demonstrated their anti-inflammatory effects in this model. For instance, a series of 2,3-dihydrobenzofuran-2-ones, which are structurally related to the core subject of this article, were shown to be powerful anti-inflammatory agents. researchgate.net The introduction of a chloro group at the 7-position, as seen in α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid, was found to be favorable for activity. nih.gov
Table 5: Anti-inflammatory Efficacy of Representative 2,3-Dihydrobenzofuran Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Outcome (% Inhibition of Edema) |
|---|---|---|
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Rat | Significantly more potent than diclofenac |
| α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid | Rat | Potent anti-inflammatory activity |
| Compound 4c (N-acyl hydrazone derivative) | Rat | 52.8% inhibition at 4 hours |
Source: Data compiled from various studies on the in vivo anti-inflammatory effects of dihydrobenzofuran derivatives. nih.govresearchgate.netresearchgate.net
Furthermore, in vivo studies with the benzofuran-piperazine hybrid 5d showed it could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation and reduce the expression of inflammatory cytokines in serum and tissues. nih.gov These collective results confirm the anti-inflammatory efficacy of the broader dihydrobenzofuran class of compounds in preclinical models.
Antimicrobial and Antifungal Spectrum Analysis
Derivatives of the benzofuran scaffold have been the subject of extensive research to evaluate their efficacy against a wide range of microbial and fungal pathogens. nih.govrsc.org The structural diversity of these compounds allows for modifications that can significantly influence their biological activity. Studies have shown that the introduction of various substituents on the benzofuran ring system can lead to potent antimicrobial and antifungal agents. nih.govrsc.org
The antimicrobial activity of benzofuran derivatives is often attributed to the core heterocyclic structure, with further enhancements provided by specific functional groups. For instance, the presence of a halogen, such as chlorine, on the benzofuran nucleus has been noted to impact the antimicrobial spectrum. rsc.org Research into benzofuran-3-carbohydrazide derivatives has indicated that a combination of a chloro-disubstituted benzofuran ring with an unsubstituted benzylidene group can result in significant antifungal activity against Candida albicans. rsc.org
Furthermore, the incorporation of other heterocyclic moieties, such as pyrazole (B372694) and thiazole, into the benzofuran structure has been shown to be essential for potent antimicrobial activity. rsc.org For example, certain 1-(thiazol-2-yl) pyrazoline derivatives bearing a benzofuran component have demonstrated excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria. rsc.org Similarly, fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings have exhibited antifungal activity against A. fumigatus and P. wortmanni. nih.gov
The position of substituents on the benzofuran ring also plays a crucial role. Studies suggest that substitutions at the C-3 and C-6 positions can greatly impact antibacterial activity and strain specificity. nih.gov Specifically, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities. nih.gov
A variety of benzofuran derivatives have been synthesized and evaluated for their in vitro activity against several bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial and antifungal potency of these compounds.
| Compound Derivative | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | 2 - 8 |
| Fused benzofuran (with coumarin and pyridine) | P. chinchori | 25 |
| Fused benzofuran (with coumarin and pyridine) | A. fumigatus | 25 |
| Fused benzofuran (with coumarin and pyridine) | P. wortmanni | 100 |
| 8-bromo-3-{[phenylmethylidene]amino} nih.govbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | E. coli, S. aureus, A. niger | Variable |
| 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives | Various bacteria and fungi | Good activity |
Antioxidant Capacity Determination
The antioxidant potential of benzofuran derivatives has been an area of significant interest in medicinal chemistry. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous pathological conditions. scholarena.com Benzofuran compounds have been investigated for their ability to scavenge free radicals and mitigate oxidative damage. nih.gov
Computational studies, such as those using density functional theory (DFT), have been employed to explore the mechanisms behind the antioxidant activity of benzofuran derivatives, including benzofuran-1,3-thiazolidin-4-ones. scholarena.com These studies investigate mechanisms like hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The results from such theoretical studies can help in predicting the antioxidant potential of newly synthesized compounds. It has been suggested that electron-donating groups can decrease the ionization potential, which is beneficial for antioxidant activity. scholarena.com
The antioxidant capacity of various benzofuran derivatives has been quantified using different assays, with the IC50 value (the concentration of the compound required to scavenge 50% of free radicals) being a common metric.
| Compound Derivative | Assay | Antioxidant Activity (IC50) |
|---|---|---|
| Benzofuran derivatives from D. latifolia | DPPH free radical scavenging | 96.7 ± 8.9 µM |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | DPPH radical formation inhibition | 23.5% inhibition at 100 µM |
| Substituted benzofuran derivatives (66a-66g) | Antioxidant assays | Excellent activity at 50-200 µg/mL |
| Chalcone (B49325) analogue with -OH at ortho position | DPPH assay | 4 ± 1 µg/mL |
Antiproliferative and Antitumoral Investigations
The benzofuran scaffold is a key structural motif in a number of compounds that have been investigated for their potential as anticancer agents. nih.gov These derivatives have shown promise in inhibiting the proliferation of various cancer cell lines, and their mechanism of action is a subject of ongoing research. nih.gov
The antiproliferative activity of benzofuran derivatives is often associated with their ability to interact with specific cellular targets involved in cancer progression. For example, some derivatives have been found to act as inhibitors of protein tyrosine phosphatases, which are involved in cell signaling pathways that can be dysregulated in cancer. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the features that contribute to the anticancer potency of these compounds. The presence and position of substituents on the benzofuran ring, as well as the nature of any appended side chains or heterocyclic systems, can have a profound impact on their activity. nih.gov For instance, in a series of 3-methyl-1-benzofuran derivatives, compounds with structural analogy to the natural product cercosporamide (B1662848) showed cytotoxic activities at micromolar concentrations against non-small cell lung cancer (NSCLC) cell lines. nih.gov
The cytotoxic effects of newly synthesized benzofuran derivatives are typically evaluated in vitro against a panel of human cancer cell lines, and their potency is expressed as the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Compound Derivative | Cancer Cell Line | Antiproliferative Activity (IC50) |
|---|---|---|
| 3-methyl-1-benzofuran derivatives (e.g., compounds 10, 12, 31) | NSCLC-N6 (mutant p53), A549 (wild type p53) | < 9.3 µM |
| 3-methyl-1-benzofuran derivatives (e.g., compounds 13, 18, 32) | NSCLC-N6, A549 | 25-40 µM |
| Benzofuran derivative (compound 3f) | Human liver carcinoma (HEPG2) | 12.4 µg/mL |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | Head and neck (SQ20B) | 0.46 µM |
| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | Pancreatic ductal adenocarcinoma | Significant antiproliferative activity |
Antiviral Activity (e.g., Anti-HIV)
Benzofuran derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.gov Research has demonstrated their potential to inhibit the replication of various viruses, including human coronaviruses. nih.gov The mechanism of action for some of these derivatives involves the modulation of the host's innate immune response. nih.gov
Specifically, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a crucial component of the cytosolic DNA sensing pathway that leads to the induction of type I interferons (IFN-I), which are key signaling molecules in the antiviral response. nih.gov By activating STING, these benzofuran compounds can stimulate the production of IFN-I and thereby inhibit viral replication. nih.gov This has been demonstrated in studies where benzofuran derivatives inhibited the replication of human coronavirus 229E and SARS-CoV-2 at micromolar and nanomolar concentrations, respectively. nih.gov
In addition to their activity against coronaviruses, benzofuran derivatives have also been evaluated for their potential against other viruses, such as the Human Immunodeficiency Virus (HIV). While the broader class of benzofurans has been investigated, specific data on this compound derivatives in this context is an area of ongoing research.
The antiviral efficacy of these compounds is often determined by measuring their EC50 value, which represents the concentration of the compound that is effective in reducing viral replication by 50%.
| Compound Derivative | Virus | Antiviral Activity (EC50) |
|---|---|---|
| Benzofuran derivatives (STING agonists) | Human coronavirus 229E | µM range |
| Benzofuran derivatives (STING agonists) | SARS-CoV-2 | nM range |
| 7-chloro-4-aminoquinoline derivatives | Influenza A virus (IAV) | Promising activity |
| 7-chloro-4-aminoquinoline derivatives | SARS-CoV-2 | Promising activity |
Toxicological and Safety Pharmacology Considerations for Dihydrobenzofuran Amine Compounds
These investigations typically focus on the cardiovascular, respiratory, and central nervous systems. For dihydrobenzofuran amine compounds, this would involve assessing their effects on parameters such as blood pressure, heart rate, ECG, respiratory rate, and neurological function. These studies are often integrated into toxicology studies to provide a more comprehensive understanding of the compound's safety profile. nih.gov
The design of these studies, including the choice of animal models and the endpoints to be measured, is guided by regulatory guidelines. For instance, non-human primates and canines are frequently used species for the assessment of new chemical entities. nih.gov The primary motivation for including safety pharmacology endpoints in toxicology studies is to generate data for an integrated risk assessment, which helps in managing and mitigating potential risks. nih.gov
For biological agents, safety pharmacology measurements are often conducted as part of toxicology studies instead of standalone studies, as outlined in the ICHS6 guideline. nih.gov The data generated from these studies are crucial for making decisions about the progression of a compound through the development pipeline. It is important to note that discussions with regulatory agencies before conducting combined safety pharmacology and toxicology studies can be beneficial. nih.gov
Mechanistic Insights and Molecular Basis of Action for 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine Analogs
Elucidation of Molecular Mechanisms of Action
The biological effects of 7-chloro-2,3-dihydro-1-benzofuran-3-amine analogs are dictated by their interactions with specific biological targets, which in turn modulate various signaling pathways.
Research into benzofuran (B130515) derivatives has identified several potential protein targets. The specific targets are often determined by the nature and position of substituents on the benzofuran core.
Cannabinoid Receptor 2 (CB2): Certain 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). researchgate.net The CB2 receptor is a component of the endocannabinoid system and is primarily expressed in immune cells, playing a role in modulating inflammation and immune responses. Agonism at this receptor is a key area of investigation for treating inflammatory and neuropathic pain.
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govjapsonline.com The active sites of COX-1 and COX-2 are highly similar, but subtle differences, such as a side pocket in COX-2, allow for the design of selective inhibitors. proteinstructures.com While direct inhibition by this compound is not extensively documented, the benzofuran scaffold is explored for its anti-inflammatory potential, suggesting COX enzymes as plausible targets for certain analogs. scienceopen.com The interaction of inhibitors with key residues like Ser530 and Arg120 in the active site is critical for blocking prostaglandin (B15479496) synthesis. nih.govproteinstructures.com
Epidermal Growth Factor Receptor (EGFR): A library of benzofuran-1,2,3-triazole hybrids was designed and screened for potential EGFR inhibitors. nih.govresearchgate.net EGFR is a crucial target in oncology, particularly for non-small-cell lung cancer. nih.govnih.gov In silico studies identified several hybrid compounds that showed strong binding affinity for the EGFR tyrosine kinase domain, suggesting their potential as inhibitors. nih.gov
Stimulator of Interferon Genes (STING): Some benzofuran derivatives have been identified as STING agonists. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), leading to an antiviral state. nih.gov The ability of these compounds to induce IFN-β transcription in a STING-dependent manner highlights them as potential host-targeting broad-spectrum antivirals. nih.gov
Once an analog binds to its target, it can modulate downstream signaling pathways.
STING Pathway: Benzofuran derivatives that act as STING agonists trigger a signaling cascade that leads to the phosphorylation of Tank Binding Kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). nih.gov Phosphorylated IRF3 then translocates to the nucleus, where it induces the transcription of type I interferons and other inflammatory cytokines, establishing an antiviral cellular state. The antiviral activity of these compounds was confirmed to be IFN-dependent. nih.gov
JAK-STAT Signaling Pathway: Tofacitinib, a drug containing a pyrimido[4,5-b]indole scaffold related to fused benzofurans, targets Janus kinase 3 (JAK3). mdpi.com This kinase is integral to the JAK-STAT signaling pathway, which transduces signals from various cytokines. Inhibition of this pathway is a therapeutic strategy for immunological disorders like rheumatoid arthritis. mdpi.com
Investigation of Ligand-Target Binding Interactions and Binding Modes
The efficacy and selectivity of a compound are determined by its binding interactions with the target protein. Molecular modeling and structural biology techniques are used to elucidate these interactions.
The addition of halogen atoms like chlorine to the benzofuran ring can significantly increase biological activity. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on the target molecule, which can enhance binding affinity. nih.gov
For benzofuran-1,2,3-triazole hybrids targeting EGFR, molecular docking studies revealed key binding interactions. Hydrogen bonds were observed between the ligands and crucial residues in the EGFR active site, such as Thr766 and Asp831. nih.gov Similarly, for 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β), molecular dynamics simulations showed stable interactions between the inhibitor's scaffold and the backbone of hinge residues Asp133 and Val135. mdpi.com The chlorine atom on the aromatic ring points towards a hydrophobic region of the kinase, contributing to the binding. mdpi.com
| Compound Class | Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Benzofuran-1,2,3-triazole hybrids | EGFR | Thr766, Asp831, Arg817 | Hydrogen Bonds | nih.gov |
| 7-Chloro-9H-pyrimido[4,5-b]indole derivatives | GSK-3β | Asp133, Val135 | Hydrogen Bonds (Hinge Region) | mdpi.com |
| General Benzofuran Derivatives | General Targets | Nucleophilic sites | Halogen Bonds (from Chlorine) | nih.gov |
Cellular and Subcellular Localization Studies
The effectiveness of a drug is contingent upon its ability to reach its target within the cell. For benzofuran derivatives acting on the STING pathway, a key indicator of activity is the nuclear localization of phospho-IRF3 following treatment, which has been confirmed through immunofluorescence analysis. nih.gov This demonstrates that the compound successfully engages its cytosolic target (STING, located on the endoplasmic reticulum) and initiates a signaling cascade that culminates in the nucleus.
For compounds targeting EGFR, which is a transmembrane receptor, the initial interaction occurs at the cell surface. However, subsequent signaling involves cytosolic components. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies on benzofuran-1,2,3-triazole hybrids predicted high gastrointestinal absorption but noted that they did not permeate the blood-brain barrier (BBB), which would influence their localization and potential use for central nervous system targets. nih.gov
Metabolic Pathways and Biotransformation of this compound Derivatives
The metabolism of a compound influences its pharmacokinetic profile and duration of action. Studies on related benzofuran and heterocyclic structures provide insights into potential metabolic pathways.
One study investigated the oxidation of 3-alkyl benzofurans by the enzyme chloroperoxidase from Caldariomyces fumago. researchgate.net In the presence of chloride and hydrogen peroxide, this enzyme catalyzed the formation of 2,3-diols as the initial products. These diols were found to be relatively stable and could be isolated. researchgate.net This suggests that enzymatic hydroxylation of the dihydrofuran ring is a plausible metabolic pathway for this compound derivatives.
Another study on a structurally related benzothiadiazine derivative showed that it is converted by hepatic cytochrome P450 enzymes into an unsaturated derivative and a pharmacologically inactive benzenesulfonamide. nih.gov This highlights the role of hepatic enzymes, particularly cytochrome P450, in the biotransformation of such heterocyclic compounds. These enzymatic reactions typically involve oxidation, reduction, and hydrolysis to increase the water solubility of the compounds and facilitate their excretion.
| Enzyme/System | Reaction Type | Resulting Product | Reference |
|---|---|---|---|
| Chloroperoxidase | Oxidation/Hydroxylation | 2,3-diols | researchgate.net |
| Hepatic Cytochrome P450 | Oxidation (Dehydrogenation) | Unsaturated derivatives | nih.gov |
| Hepatic Cytochrome P450 | Ring Cleavage/Hydrolysis | Benzenesulfonamide (for benzothiadiazines) | nih.gov |
Advanced Computational Chemistry and Structural Biology Applications in 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine Research
Molecular Docking and Virtual Screening for Novel Ligands
Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is instrumental in elucidating the binding mechanism of potential drug candidates, such as derivatives of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine. For instance, in the pursuit of novel anticancer agents, molecular docking studies on benzofuran (B130515) derivatives have been used to investigate their binding affinity and interaction with key protein targets like phosphoinositide 3-kinase (PI3K). researchgate.net These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site, like Val851 in PI3K. researchgate.net
Virtual screening extends the principle of molecular docking to large libraries of compounds, enabling the rapid identification of potential hits. A common workflow involves:
Preparation of the Target Receptor: The three-dimensional structure of the protein is obtained from databases like the Protein Data Bank (PDB). Water molecules and native ligands are typically removed, and hydrogen atoms are added.
Ligand Library Preparation: A database of compounds, which could include various analogs of this compound, is prepared by generating 3D conformations and assigning appropriate charges.
Docking Simulation: Software such as AutoDock Vina or MOE (Molecular Operating Environment) is used to systematically place and score the conformations of each ligand within the receptor's active site. orientjchem.orgnih.gov
Hit Identification: Compounds are ranked based on their docking scores, which estimate the binding affinity (e.g., in kcal/mol). The top-ranked compounds are then selected for further experimental validation.
This approach has been successfully applied to identify benzofuran-based inhibitors for various targets, including the NS5B polymerase of the Hepatitis C virus and bacterial dihydrofolate reductase. nih.govnih.gov
| Benzofuran Derivative Class | Protein Target | PDB ID | Docking Software | Key Findings |
|---|---|---|---|---|
| Benzofuran-1,3,4-oxadiazoles & -1,2,4-triazoles | HCV NS5B Polymerase | Not Specified | MOE | Triazole hybrids showed better binding affinities (-14.11 to -16.09 Kcal/mol) than oxadiazole hybrids. nih.gov |
| Substituted Benzofurans | PI3K (Anticancer) | Not Specified | MOE | Identified good interaction with essential residue Val851. researchgate.net |
| Benzofuran-Triazine Hybrids | Dihydrofolate Reductase (DHFR) (Antibacterial) | Not Specified | Not Specified | Derivatives interact via H-bonds and hydrophobic interactions. nih.govnih.gov |
| 5-Nitrobenzofuran Derivatives | Antibacterial Target | 1aj6 | AutoDock Vina, Discovery Studio | Compounds demonstrated strong binding affinity with scores from -6.9 to -10.4 Kcal/mol. researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT insights)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. materialsciencejournal.org These methods provide detailed information about molecular structure, orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and its interactions with biological systems.
DFT studies on dihydrobenzofuran derivatives, often employing the B3LYP functional with basis sets like 6-311++G(d,p), can elucidate several key parameters: materialsciencejournal.org
Optimized Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles. materialsciencejournal.org
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, with a protein target. materialsciencejournal.org
Global Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity can be calculated from FMO energies to quantify the molecule's reactivity.
For this compound, DFT calculations would reveal how the chloro and amine substituents influence the electron distribution on the benzofuran scaffold, thereby affecting its reactivity and potential to form specific interactions within a receptor's active site. mdpi.com
| Parameter | Compound 1 (DBDI) | Compound 2 (DBTI) | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -6.05 | -5.96 | Indicates electron-donating ability. |
| LUMO Energy (eV) | -2.29 | -2.26 | Indicates electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 3.76 | 3.70 | Relates to chemical reactivity and stability. materialsciencejournal.org |
| Dipole Moment (Debye) | 3.06 | 2.33 | Measures the polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is crucial for assessing the stability of the predicted binding pose and exploring the conformational landscape of both the ligand and the protein.
In a typical MD simulation of a this compound analog complexed with its target:
The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
A force field (e.g., GROMOS, OPLS) is applied to describe the interactions between all atoms.
The system's energy is minimized, and it is gradually heated and equilibrated to the desired temperature and pressure.
A production simulation is run for a significant duration (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved. nih.gov
Analysis of the MD trajectory provides insights into:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests a stable binding complex. nih.gov
Protein Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov
Interaction Persistence: The persistence of key interactions, like hydrogen bonds identified in docking, can be tracked throughout the simulation.
Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
MD simulations of benzofuran-based inhibitors targeting enzymes like Mycobacterium tuberculosis Polyketide Synthase 13 have demonstrated the stability of the compounds in the active site and revealed critical dynamic interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization.
The development of a QSAR model for analogs of this compound would involve:
Data Set: A series of benzofuran derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is used to build an equation that correlates the descriptors with the biological activity.
Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation, R²cv) and external test sets to ensure it is not overfitted and can accurately predict the activity of new compounds. nih.gov
QSAR studies on benzofuran derivatives have successfully identified key structural features responsible for activities like vasodilation and antileishmanial effects. nih.govmdpi.com For example, a 2D-QSAR model for benzofuran-based vasodilators revealed the importance of specific topological and electronic descriptors in determining their potency. nih.gov Such models provide valuable guidance for designing more active analogs of this compound.
Crystallographic Analysis of this compound Complexes with Biological Targets
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a protein-ligand complex at atomic resolution. This experimental technique provides unequivocal evidence of the binding mode, orientation, and specific intermolecular interactions between a ligand and its biological target.
The process involves:
Crystallization: Co-crystallizing the target protein with the ligand, in this case, this compound, to form a well-ordered crystal lattice.
X-ray Diffraction: Bombarding the crystal with a focused X-ray beam and recording the resulting diffraction pattern.
Structure Solution: Processing the diffraction data to calculate an electron density map and building an atomic model of the protein-ligand complex that fits this map.
A crystal structure of this compound bound to its target would definitively validate the predictions from molecular docking. It would reveal the exact hydrogen bonding network, hydrophobic interactions, and the precise conformation of the ligand within the active site. This detailed structural information is invaluable for structure-based drug design, allowing for targeted modifications to the ligand to improve its affinity and selectivity.
While crystallographic data for many benzofuran derivatives exist, specific crystal structures of this compound in complex with a biological macromolecule are not widely available in public databases. Obtaining such a structure would be a critical step in the rational drug design process for any therapeutic program based on this scaffold.
Future Directions and Emerging Research Avenues for the 7 Chloro 2,3 Dihydro 1 Benzofuran 3 Amine Class of Compounds
Development of Next-Generation Benzofuran (B130515) Amine Therapeutics
The development of next-generation therapeutics from the 7-chloro-2,3-dihydro-1-benzofuran-3-amine scaffold is focused on enhancing efficacy, selectivity, and pharmacokinetic profiles. Researchers are exploring strategies such as scaffold hopping and bioisosteric replacements to design novel analogs with improved drug-like properties. The goal is to create compounds that can address the limitations of current treatments and offer new options for a range of diseases.
One key area of development is the synthesis of derivatives with modified substitution patterns on the benzofuran ring and the amine group. These modifications are intended to fine-tune the compound's interaction with biological targets, potentially leading to increased potency and reduced off-target effects. The chiral nature of the 3-amino position offers an additional avenue for optimization, with studies often focusing on the synthesis and evaluation of individual enantiomers to identify the more active and safer isomer.
Exploration of Novel Pharmacological Targets and Therapeutic Indications
The benzofuran nucleus is a versatile scaffold found in numerous biologically active compounds, suggesting that its derivatives could modulate a wide array of pharmacological targets. nih.govnih.gov Many natural and synthetic benzofuran compounds have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.netnih.govnih.govnih.gov This inherent biological activity provides a strong rationale for exploring novel therapeutic applications for derivatives of this compound.
Current research is actively investigating the potential of this class of compounds in indications beyond their initially explored areas. The following table summarizes some of the promising therapeutic areas and the corresponding pharmacological targets being investigated for benzofuran derivatives.
| Therapeutic Area | Potential Pharmacological Targets | Key Research Findings |
| Oncology | Kinases (e.g., VEGFR), Tubulin, DNA Gyrase B | Certain benzofuran derivatives have shown potent anticancer activity against various cancer cell lines. nih.govresearchgate.netresearchgate.net |
| Inflammatory Diseases | Cyclooxygenases (COX-1/COX-2), Prostaglandin (B15479496) Synthesis | Dihydrobenzofuran-2-one analogues have exhibited powerful anti-inflammatory properties. nih.gov |
| Neurodegenerative Diseases | Cannabinoid Receptor 2 (CB2), Butyrylcholinesterase | Novel benzofuran compounds have shown neuroprotective and immunomodulatory effects relevant to Alzheimer's disease. nih.gov Derivatives have also been found to promote neuroprotection in collaboration with IGF-1. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Benzofuran derivatives have been identified as promising scaffolds for the development of new antimicrobial agents. nih.gov |
The exploration of these and other therapeutic indications is being driven by a deeper understanding of the structure-activity relationships of benzofuran amines and the application of advanced screening technologies to identify new biological targets.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery
For chemical synthesis, machine learning algorithms, particularly Bayesian optimization, are being employed to optimize reaction conditions. nih.govchimia.ch This data-driven approach can efficiently explore a wide range of reaction parameters, such as temperature, catalyst loading, and solvent, to identify the optimal conditions for maximizing yield and minimizing impurities. nih.govresearchgate.net This not only accelerates the synthesis of new derivatives but also contributes to the development of more robust and scalable manufacturing processes. The application of these technologies can significantly reduce the time and cost associated with bringing new benzofuran amine-based drugs to the clinic.
Sustainable and Scalable Synthesis for Pharmaceutical Development
The development of sustainable and scalable synthetic methods is crucial for the pharmaceutical development of the this compound class of compounds. Green chemistry principles are increasingly being incorporated into synthetic strategies to minimize environmental impact and improve efficiency. tandfonline.comresearchgate.net
Recent advances in catalysis have provided new avenues for the environmentally benign synthesis of benzofuran rings. nih.govacs.org For example, the use of copper-based catalysts in one-pot synthesis reactions offers a more sustainable alternative to traditional methods. nih.govacs.org Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. organic-chemistry.org
For the large-scale production of chiral amines, enzymatic and chemo-catalytic methods are being explored to achieve high enantioselectivity and yield. These methods are often more sustainable than classical resolution techniques. The development of continuous flow processes is also a key area of focus for scalable synthesis. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher throughput. The optimization of these sustainable and scalable synthetic routes will be essential for the cost-effective and environmentally responsible manufacturing of future benzofuran amine therapeutics.
Q & A
Q. What are the established synthetic routes for 7-chloro-2,3-dihydro-1-benzofuran-3-amine, and what are their comparative advantages?
- Methodological Answer : The synthesis typically involves reductive amination of chlorinated benzofuran precursors or cyclization of halogenated intermediates. For example:
- Route 1 : Cyclization of 7-chloro-1-benzofuran-3-carbaldehyde with ammonium acetate under acidic conditions, followed by purification via column chromatography (yield: ~60-70%) .
- Route 2 : Pd-catalyzed coupling of 2,3-dihydrobenzofuran-3-amine with chloro-substituted aryl halides, optimized for regioselectivity (yield: ~75-85%) .
Key Considerations : Route 1 is cost-effective but requires rigorous pH control. Route 2 offers higher yields but demands specialized catalysts.
Table 1 : Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 60-70 | 95+ | pH sensitivity |
| Pd-Catalyzed Coupling | 75-85 | 97+ | Catalyst cost/availability |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to verify the benzofuran backbone and chlorine substitution pattern. For example, the chloro group at position 7 causes a deshielding effect (~δ 7.2–7.5 ppm in H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 169.61 (CHClNO) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydrofuran ring conformation) using single-crystal X-ray diffraction, as demonstrated for analogous dihydrobenzofuran derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomers exhibit distinct interactions with biological targets. For example:
- (R)-Enantiomers : Show higher affinity for serotonin receptors in computational docking studies due to favorable hydrophobic interactions with transmembrane domains .
- (S)-Enantiomers : Preferentially inhibit monoamine oxidases (MAOs) in vitro, as shown in fluorometric assays using rat brain homogenates .
Experimental Strategy : Synthesize enantiopure forms via chiral HPLC separation or asymmetric catalysis (e.g., Jacobsen’s catalyst) .
Q. How can researchers resolve contradictions in reported reaction yields for dihydrobenzofuran-3-amine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purification Methods : HPLC-purified samples (e.g., 97% purity) vs. recrystallized batches (95% purity) .
- Reaction Conditions : Temperature control (±5°C) during cyclization alters yields by ~10% .
Mitigation : Standardize protocols using kinetic studies (e.g., in situ FTIR monitoring) and replicate experiments under inert atmospheres.
Q. What computational tools are recommended for predicting the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT receptors) .
- QSAR Modeling : Train models on datasets of benzofuran derivatives with known IC values against MAO-B .
Validation : Cross-validate predictions with in vitro assays (e.g., radioligand binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
